molecular formula C23H16ClFN6O3 B2445363 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 338756-62-0

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine

Cat. No.: B2445363
CAS No.: 338756-62-0
M. Wt: 478.87
InChI Key: LUFOEJBDXGXDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a useful research compound. Its molecular formula is C23H16ClFN6O3 and its molecular weight is 478.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]phenyl]-5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN6O3/c24-19-6-3-7-21(27-19)31-14-26-20(30-31)12-33-18-5-2-1-4-17(18)23-29-28-22(34-23)13-32-16-10-8-15(25)9-11-16/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFOEJBDXGXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)F)OCC4=NN(C=N4)C5=NC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine (CID 1478584) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding the biological activity of this compound, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H16ClFN6O3\text{C}_{23}\text{H}_{16}\text{Cl}\text{F}\text{N}_6\text{O}_3

It features multiple active moieties including a pyridine , triazole , and oxadiazole ring, each contributing to its biological activity. The presence of a fluorophenoxy group enhances lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole moieties. The compound under review has shown promising results in various in vitro assays against different cancer cell lines.

The biological activity appears to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase .
  • Induction of Apoptosis : It has been reported that similar oxadiazole derivatives can induce apoptosis in cancer cells, leading to reduced viability .

Case Studies and Research Findings

  • Cell Line Studies :
    • In a study assessing various derivatives of oxadiazoles, compounds with similar structures exhibited IC50 values ranging from 0.24 µM to 1.18 µM against cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) . This suggests that the compound may possess comparable potency.
    Cell LineIC50 (µM)Reference
    HEPG21.18
    MCF70.67
    PC-30.80
  • Mechanistic Insights :
    • Research indicates that derivatives with oxadiazole rings not only block cancer cell growth but also modulate signaling pathways related to cell survival and proliferation . For example, they have been shown to inhibit the activity of Src kinase and EGFR, both critical in tumorigenesis .

Additional Biological Activities

Beyond anticancer effects, oxadiazole derivatives have been reported to exhibit:

  • Antimicrobial Activity : Some studies suggest these compounds may also possess antibacterial and antifungal properties .
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted, which could be beneficial in treating conditions associated with chronic inflammation .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. The presence of these heterocycles in 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine suggests potential applications in developing new antimicrobial agents. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi .

2. Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Research has highlighted the efficacy of triazole-based compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of oxadiazole enhances this activity, making it a candidate for further investigation in cancer therapy.

3. Inhibitory Effects on Enzymes
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes related to disease processes. For instance, they may act as inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Material Science Applications

1. Development of New Materials
The unique properties of heterocyclic compounds allow for their use in creating novel materials with specific functionalities. For example, the incorporation of fluorine atoms can enhance the thermal stability and solubility of polymers derived from such compounds. This opens avenues for applications in coatings and advanced materials .

2. Photovoltaic Applications
Research into organic photovoltaics has identified heterocyclic compounds as potential candidates for light-harvesting materials due to their ability to absorb light and facilitate charge transfer processes . The structural characteristics of this compound suggest that it could be integrated into organic solar cells to improve efficiency.

Case Studies

Study Findings
Antimicrobial Activity A study demonstrated that triazole derivatives showed up to 90% inhibition against E. coli and S. aureus strains .
Anticancer Activity Research indicated that similar compounds caused significant apoptosis in breast cancer cell lines .
Material Development Innovations in polymer chemistry have utilized derivatives of this compound to enhance material properties for industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.